molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3

6-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B1268196
CAS No.: 22031-52-3
M. Wt: 111.14 g/mol
InChI Key: AXDBIGNYXNSBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]heptan-7-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Design

6-Azabicyclo[3.2.0]heptan-7-one and its derivatives are involved in several synthetic pathways, primarily focusing on the development of novel compounds with potential medicinal applications. For instance, these compounds are utilized in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation is significant in drug design, as the resulting compounds are considered more promising within this field due to their structural uniqueness (Mollet, D’hooghe & Kimpe, 2012).

Pharmacophore Development

The unique structure of these bicyclic compounds makes them crucial pharmacophores, especially in the field of medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The formation of these compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, is highly diastereoselective, predominantly yielding one diastereoisomer, indicating their importance in creating specific, targeted interactions in drug development (Kriis et al., 2010).

Building Blocks for Drug Discovery

These compounds are also recognized as advanced building blocks in drug discovery. Researchers have developed methods for the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as attractive building blocks due to their structural complexity and potential for derivatization, making them suitable for the creation of novel pharmaceuticals (Denisenko et al., 2017).

Cysteine Proteases Inhibitors

Specific derivatives of this compound have been designed and synthesized as new classes of inhibitors for cysteine proteases, a group of enzymes involved in various physiological and pathological processes. One such compound demonstrated excellent inhibitory activity, showing the potential therapeutic applications of these derivatives (Zhou et al., 2002).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The azabicyclo [3.2.0]heptan-7-ones have been prepared from pyrrole . This approach could be explored further for the synthesis of “6-Azabicyclo[3.2.0]heptan-7-one” and its derivatives. The remarkably stable pyran fused 2-acetoxy-NH-aziridines synthesized from the enamine fragment of the reactants can be used in SAR studies in pharmaceutical and medicinal chemistry .

Properties

IUPAC Name

6-azabicyclo[3.2.0]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDBIGNYXNSBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338481
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-52-3
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 2
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 3
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 4
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 5
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 6
6-Azabicyclo[3.2.0]heptan-7-one
Customer
Q & A

Q1: What are the key structural features of 6-Azabicyclo[3.2.0]heptan-7-one?

A1: this compound is a bicyclic organic compound containing a β-lactam ring fused to a cyclopentane ring. The molecule possesses a strained β-lactam moiety due to the ring fusion [, ]. This strain influences its reactivity, making it a valuable building block in organic synthesis. X-ray crystallography studies have shown that the cyclohexane ring in the molecule can adopt either a boat or a half-chair conformation [].

Q2: How is this compound synthesized?

A2: Several synthetic routes to this compound and its derivatives have been reported. One approach involves a [2+2] cycloaddition reaction between a ketene equivalent and an imine []. Another method utilizes ring-closing metathesis reactions to construct the bicyclic system [].

Q3: How does the reactivity of this compound differ from simpler β-lactams?

A3: The fused cyclopentane ring significantly influences the reactivity of the β-lactam in this compound. The strained system exhibits enhanced reactivity towards ring-opening reactions [, ]. This reactivity has been exploited to synthesize various heterocyclic compounds, including substituted tetrahydrofurans [] and aminocyclopentanecarboxamides [].

Q4: Can this compound be used to synthesize biologically relevant molecules?

A4: Yes, researchers have successfully utilized this compound as a starting material for synthesizing carbocyclic nucleoside analogs []. These analogs have potential applications as agonists for adenosine receptors, which are involved in various physiological processes.

Q5: Are there any enzymatic methods for modifying this compound?

A5: Yes, lipases, such as Lipolase from Candida antarctica, have been shown to catalyze the enantioselective ring-opening of this compound and its homologues []. This enzymatic approach provides access to enantiomerically enriched β-amino acids, which are valuable building blocks for pharmaceuticals and other bioactive compounds.

Q6: Has the structure of this compound been determined experimentally?

A6: Yes, the crystal structure of this compound has been solved using X-ray crystallography [, ]. The molecule crystallizes in the monoclinic space group P21/c, and the crystal structure reveals the presence of intermolecular N-H…O=C hydrogen bonds []. This information provides valuable insights into the molecular packing and intermolecular interactions of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.